8,11,14-Eicosatriynoic Acid
Overview
Description
8,11,14-Eicosatriynoic Acid is a polyunsaturated fatty acid with a unique structure characterized by three triple bonds at the 8th, 11th, and 14th positions. This compound is known for its biological activity, particularly as an inhibitor of prostaglandin and leukotriene biosynthesis, and its role in blocking platelet aggregation induced by arachidonic acid .
Mechanism of Action
Target of Action
8,11,14-Eicosatriynoic Acid primarily targets three enzymes: 12-lipoxygenase (12-LO) , cyclooxygenase (COX) , and 5-lipoxygenase (5-LO) . These enzymes play crucial roles in the biosynthesis of prostaglandins and leukotrienes, and in arachidonic acid-induced platelet aggregation .
Mode of Action
This compound acts as an inhibitor of prostaglandin, leukotriene biosynthesis, and arachidonic acid-induced platelet aggregation . It blocks the action of 12-LO, COX, and 5-LO with IC50 values of 0.46 μM, 14 μM, and 25 μM, respectively .
Biochemical Pathways
The compound affects the pathways involving the biosynthesis of prostaglandins and leukotrienes, and arachidonic acid-induced platelet aggregation . These pathways are crucial in various physiological and pathological processes, including neuronal, immune, renal, cardiovascular, gastrointestinal, and reproductive systems .
Result of Action
The inhibition of 12-LO, COX, and 5-LO by this compound can lead to a decrease in the production of prostaglandins and leukotrienes, and a reduction in arachidonic acid-induced platelet aggregation . This can have various effects at the molecular and cellular levels, potentially influencing inflammation, pain perception, and other physiological responses .
Biochemical Analysis
Biochemical Properties
8,11,14-Eicosatriynoic Acid is an inhibitor of prostaglandin, leukotriene biosynthesis, and arachidonic acid-induced platelet aggregation . It blocks human 12-lipoxygenase (12-LO), cyclooxygenase (COX), and 5-lipoxygenase (5-LO) with IC50 values of 0.46 μM, 14 μM, and 25 μM, respectively .
Cellular Effects
This compound has been shown to induce spawning in the male lugworm Arenicola Marina . This occurs following the injection of this compound into the coelomic cavity of sexually mature specimens . It is also suggested that it plays a role in inflammation, cancer, dermatitis, and cystic fibrosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting key enzymes involved in prostaglandin and leukotriene biosynthesis, and arachidonic acid-induced platelet aggregation . It blocks human 12-lipoxygenase (12-LO), cyclooxygenase (COX), and 5-lipoxygenase (5-LO) with IC50 values of 0.46 μM, 14 μM, and 25 μM, respectively .
Metabolic Pathways
This compound is involved in the metabolism of prostaglandins and leukotrienes . It inhibits the enzymes 12-lipoxygenase (12-LO), cyclooxygenase (COX), and 5-lipoxygenase (5-LO), which are key players in these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,11,14-Eicosatriynoic Acid typically involves the use of alkyne precursors and palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of terminal alkynes with halogenated intermediates in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification processes such as column chromatography or recrystallization to obtain the pure compound. The scalability of this method allows for the production of significant quantities of the compound for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions: 8,11,14-Eicosatriynoic Acid undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions at the triple bond positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can react with the triple bonds under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alkenes or alkanes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
8,11,14-Eicosatriynoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.
Biology: Studied for its role in inhibiting enzymes such as 12-lipoxygenase, cyclooxygenase, and 5-lipoxygenase, which are involved in inflammatory processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to inflammation, cancer, and cardiovascular diseases.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for the production of bioactive compounds.
Comparison with Similar Compounds
8,11,14-Eicosatrienoic Acid: Another polyunsaturated fatty acid with three double bonds instead of triple bonds.
Dihomo-γ-linolenic Acid: A 20-carbon ω-6 fatty acid with three cis double bonds.
Comparison:
Structural Differences: 8,11,14-Eicosatriynoic Acid has triple bonds, while similar compounds like 8,11,14-Eicosatrienoic Acid and Dihomo-γ-linolenic Acid have double bonds.
Biological Activity: The presence of triple bonds in this compound confers unique inhibitory properties on enzymes involved in inflammation, making it distinct from its counterparts.
Applications: While all these compounds are studied for their roles in inflammation and related processes, this compound’s unique structure makes it particularly valuable in click chemistry and as a potent inhibitor of specific enzymes.
Properties
IUPAC Name |
icosa-8,11,14-triynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14-19H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLIWTBTVOPGCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC#CCC#CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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